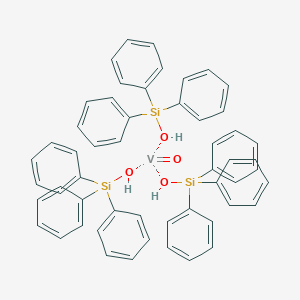

Tris(triphenylsiloxy)vanadium oxide

Description

Properties

IUPAC Name |

hydroxy(triphenyl)silane;oxovanadium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZUWDMQWHMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48O4Si3V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319734 | |

| Record name | Triphenylsilanol--oxovanadium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-50-9 | |

| Record name | Triphenylsilanol--oxovanadium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Vanadyl Trichloride and Triphenylsilanol

This method employs vanadyl trichloride (VOCl₃) as the vanadium source. The reaction proceeds via ligand exchange, where triphenylsilanol replaces chloride ions to form the target compound. The general reaction scheme is:

Procedure :

-

Reagent Preparation : Vanadyl trichloride, a volatile orange liquid, is handled under inert atmosphere due to its moisture sensitivity. Triphenylsilanol is dissolved in an anhydrous solvent such as toluene or dichloromethane.

-

Reaction Setup : The two reagents are mixed stoichiometrically (1:3 molar ratio) under argon or nitrogen gas. The reaction is exothermic, requiring temperature control (typically 0–25°C).

-

Workup : Hydrochloric acid (HCl) gas is evolved and must be scrubbed. The mixture is stirred for 12–24 hours until completion, monitored by TLC or NMR.

-

Isolation : The product precipitates as a white solid, which is filtered, washed with cold toluene, and dried under vacuum.

Key Considerations :

Method 2: Vanadium Pentoxide and Triphenylsilanol

An alternative route uses vanadium pentoxide (V₂O₅) as the starting material. This method is less common but advantageous for avoiding halogenated intermediates. The reaction follows:

Procedure :

-

Reagent Mixing : Finely ground V₂O₅ is combined with triphenylsilanol in a 1:3 molar ratio in xylene or mesitylene.

-

Heating : The mixture is refluxed at 140–160°C for 48–72 hours under argon. Water is removed via a Dean-Stark trap to drive the reaction.

-

Product Isolation : After cooling, the solution is filtered to remove unreacted V₂O₅, and the solvent is evaporated under reduced pressure. The residue is recrystallized from hot xylene.

Advantages and Limitations :

-

Eliminates HCl gas generation, simplifying handling.

-

Longer reaction times and higher temperatures are required compared to Method 1.

Purification and Crystallization

Crude this compound often contains residual silanol or vanadium byproducts. Recrystallization is the preferred purification technique:

| Solvent | Temperature Range | Crystal Quality | Yield (%) |

|---|---|---|---|

| Benzene | 60–80°C | Needle-like | 70–75 |

| Xylene | 100–120°C | Plate-like | 80–85 |

| Mesitylene | 150–160°C | Prismatic | 65–70 |

Crystals obtained from xylene exhibit superior purity and stability, making this solvent the most widely used. The compound’s melting point (224–227°C) serves as a key purity indicator.

Catalytic Applications

The compound’s utility stems from its Lewis acidity and stability under non-aqueous conditions. Key applications include:

Isomerization of Allylic Alcohols

This compound catalyzes the 1,3-oxygen transposition of allylic alcohols to form enones, achieving yields >90% in aprotic solvents.

Oxidation of Alkenes

In combination with alkyl hydroperoxides (e.g., tert-butyl hydroperoxide), the compound oxidizes alkenes to epoxides or diols, depending on reaction conditions.

Comparative Analysis of Methods

| Parameter | Method 1 (VOCl₃) | Method 2 (V₂O₅) |

|---|---|---|

| Reaction Time | 12–24 hours | 48–72 hours |

| Temperature | 0–25°C | 140–160°C |

| Byproducts | HCl gas | H₂O |

| Yield | 70–85% | 60–75% |

| Scalability | Moderate | Challenging |

Method 1 is favored for its shorter duration and higher yields, while Method 2 avoids corrosive HCl .

Chemical Reactions Analysis

Tris(triphenylsiloxy)vanadium oxide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced under specific conditions to form lower oxidation state vanadium compounds.

Substitution: The triphenylsiloxy groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(triphenylsiloxy)vanadium oxide has a wide range of applications in scientific research, including:

Biology: Its catalytic properties are explored in biochemical reactions and processes.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry for drug development.

Industry: It is used in industrial processes for the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism by which tris(triphenylsiloxy)vanadium oxide exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it is catalyzing. For example, in the Meyer-Schuster rearrangement, it activates the substrate, allowing for the rearrangement to occur more efficiently .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Tris(triphenylsiloxy)vanadium oxide

- Molecular Formula : C₅₄H₄₅O₄Si₃V (or C₅₄H₄₈O₄Si₃V in some sources)

- Molecular Weight : 893.13–896.1 g/mol

- CAS Number : 18822-50-9

- Physical State : Solid at room temperature

- Melting Point : 224–226°C

Structure and Applications: This organovanadium compound features a vanadium center coordinated to three triphenylsiloxy (OSiPh₃) ligands and an oxide group. Its bulky organic ligands enhance solubility in non-polar solvents, making it suitable for homogeneous catalysis and specialized organic synthesis . It belongs to the transition metal catalyst family and is used in research laboratories and industrial manufacturing under strict safety protocols .

Comparison with Structurally Similar Vanadium Compounds

Vanadium Triisobutoxide Oxide (Triisobutyl Vanadate)

Key Differences :

- Ligand Type : Isobutoxy groups (OCH₂CH(CH₃)₂) vs. triphenylsiloxy (OSiPh₃). The latter’s bulkier ligands improve thermal stability and reduce moisture sensitivity .

- Reactivity : Triisobutyl vanadate reacts readily with water, limiting its use in aqueous systems, whereas the triphenylsiloxy derivative is more stable under ambient conditions .

Vanadium(III) Oxide (V₂O₃)

Key Differences :

- Structure: Inorganic oxide vs. organometallic complex. V₂O₃ lacks organic ligands, making it insoluble in organic solvents but stable at high temperatures .

- Redox Properties : V₂O₃ is redox-active in oxidation reactions (e.g., oxidative dehydrogenation), while the triphenylsiloxy compound’s activity is ligand-dependent and tailored for selective catalysis .

Vanadium Trichloride Oxide (VOCl₃)

Key Differences :

- Ligand Type: Chloride ligands confer high Lewis acidity and volatility, enabling gas-phase reactions. The triphenylsiloxy compound’s non-volatile nature suits liquid-phase catalysis .

- Hazards: VOCl₃ is corrosive and releases toxic HCl fumes, whereas the triphenylsiloxy compound requires handling for flammability and organometallic toxicity .

Functional Comparison with Supported Vanadium Catalysts

Supported Vanadium Oxide (e.g., VOx/SiO₂) :

Key Differences :

- Homogeneity : The triphenylsiloxy compound operates in homogeneous systems, offering precise control over active sites, whereas supported catalysts rely on surface dispersion .

- Thermal Stability: Supported catalysts withstand higher temperatures (>400°C), while the organometallic variant degrades above ~226°C .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Formula | Molecular Weight (g/mol) | State at RT | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₅₄H₄₅O₄Si₃V | 893.13–896.1 | Solid | 224–226 |

| Vanadium Triisobutoxide Oxide | VO(OCH₂CH(CH₃)₂)₃ | ~434.3 | Liquid | - |

| Vanadium(III) Oxide | V₂O₃ | 149.88 | Solid | ~1970 |

| Vanadium Trichloride Oxide | VOCl₃ | 173.3 | Liquid | - |

Research Findings and Trends

- Environmental Impact : Vanadium compounds like V₂O₃ and VOCl₃ are linked to environmental persistence and toxicity, necessitating stringent disposal protocols .

- Innovations: Recent studies explore modifying vanadium complexes with siloxy ligands to improve catalytic recyclability and reduce metal leaching .

Biological Activity

Tris(triphenylsiloxy)vanadium oxide (TVO) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of TVO, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

TVO is characterized by its unique structure, consisting of a vanadium atom coordinated to three triphenylsiloxy groups. This configuration influences its chemical reactivity and biological interactions. TVO has been primarily investigated for its catalytic properties in organic synthesis and its potential therapeutic roles in various health conditions, including diabetes and cancer .

Mechanisms of Biological Activity

The biological activity of TVO can be attributed to several mechanisms:

- Insulin Mimetic Effects : Vanadium compounds, including TVO, have been shown to mimic insulin action, enhancing glucose uptake in cells. This property makes them candidates for diabetes treatment .

- Antioxidant Properties : TVO exhibits antioxidant activity, which may protect cells from oxidative stress and inflammation, contributing to its potential therapeutic benefits .

- Modulation of Signaling Pathways : Research indicates that TVO can influence various signaling pathways involved in cell proliferation and survival, particularly through the modulation of protein kinases and phosphatases .

Diabetes Management

Several studies have highlighted the potential of vanadium compounds like TVO in managing diabetes. For instance, vanadate derivatives have been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. A study reported that administration of vanadate improved blood glucose levels in diabetic rats, suggesting a possible application for TVO in diabetes therapy .

Anticancer Activity

TVO has also been investigated for its anticancer properties. Research indicates that vanadium compounds can induce apoptosis (programmed cell death) in cancer cells. A specific study demonstrated that TVO inhibited the proliferation of human cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Toxicological Considerations

While the therapeutic potential of TVO is promising, it is essential to consider its toxicological profile. Acute exposure to high concentrations of vanadium compounds has been associated with adverse effects such as lung inflammation and histological changes in animal models. The no-observed-adverse-effect level (NOAEL) for vanadium exposure has been established at 0.34–0.56 mg/m³ for inhalation . Understanding these toxicological aspects is crucial for evaluating the safety of TVO in clinical applications.

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Diabetes | Improved glucose uptake in diabetic rats with vanadate treatment |

| Study 2 | Cancer | Induced apoptosis in human cancer cell lines; inhibited proliferation |

| Study 3 | Toxicology | NOAEL established at 0.34–0.56 mg/m³; lung inflammation observed at higher doses |

Q & A

Basic: What synthetic methodologies are effective for preparing Tris(triphenylsiloxy)vanadium oxide with controlled oxidation states?

To synthesize this compound, sol-gel or hydrothermal methods are commonly employed. The sol-gel process allows precise control over stoichiometry by adjusting precursor ratios (e.g., vanadium alkoxides and triphenylsilanol). Hydrothermal synthesis under controlled pH and temperature can stabilize intermediate oxidation states. Post-synthesis, techniques like X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy are critical for verifying oxidation states (e.g., V³⁺ vs. V⁴⁺) and ligand coordination . For example, gradient oxidation states in vanadium oxide thin films have been observed via depth-profiling XPS, highlighting the role of synthesis conditions in stabilizing mixed-valent systems .

Basic: Which characterization techniques are most reliable for probing the molecular structure of this compound?

In situ Raman spectroscopy and X-ray absorption near-edge structure (XANES) are pivotal for identifying surface vanadia species and their coordination environments. Solid-state ⁵¹V NMR can distinguish between tetrahedral and octahedral vanadium sites, while extended X-ray absorption fine structure (EXAFS) quantifies bond lengths and local symmetry. For example, supported vanadium oxides on SiO₂ or TiO₂ exhibit distinct Raman bands (e.g., ~1020–1040 cm⁻¹ for terminal V=O bonds), and XANES edge energies correlate with oxidation states . These techniques are essential for confirming the integrity of the triphenylsiloxy ligand coordination .

Advanced: How does the choice of support material (e.g., SiO₂ vs. TiO₂) influence the redox activity of this compound in catalytic applications?

The oxide support modulates the reducibility of surface vanadia species. For instance, methanol oxidation turnover frequencies (TOFs) vary by three orders of magnitude between SiO₂-supported (10⁻³ s⁻¹) and TiO₂-supported (10² s⁻¹) catalysts due to differences in V–O–Support bond strength . The reducibility of the bridging V–O–Support bond determines electron-transfer kinetics, as shown by temperature-programmed reduction (TPR) studies. Supports like Nb₂O₅ or ZrO₂ enhance redox activity by stabilizing metastable V⁴⁺ intermediates, critical for partial oxidation reactions .

Advanced: How can researchers reconcile contradictory data on the surface peroxo-oxo structures of vanadium oxide catalysts under reaction conditions?

Contradictions arise from differing experimental conditions (e.g., ambient vs. in situ). For example, debates persist about whether peroxo (O–O) or oxo (V=O) species dominate during catalysis. A multi-technique approach combining in situ Raman (to track dynamic structural changes) and isotopic oxygen exchange (to probe lattice oxygen mobility) is recommended. Recent studies challenge the peroxo hypothesis, showing that oxo structures remain dominant even under oxidative conditions, as evidenced by operando XANES . Discrepancies may stem from transient intermediates not captured in ex situ analyses .

Advanced: What methodological challenges arise when studying phase transitions in this compound during electrochemical processes?

Vanadium oxides exhibit metal-insulator transitions (MIT) sensitive to electric fields, temperature, and pressure. In supercapacitors, phase instability (e.g., V₂O₅ ↔ VO₂) can alter ion diffusion pathways. In situ X-ray diffraction (XRD) and impedance spectroscopy are critical for real-time monitoring. For example, β-PbₓV₂O₅ nanowires show voltage-induced MIT, necessitating electrochemical cells compatible with synchrotron radiation for structural analysis . Challenges include mitigating parasitic reactions (e.g., electrolyte decomposition) that obscure phase-transition signals .

Advanced: How do electronic interactions between vanadium and triphenylsiloxy ligands affect charge transport in hybrid materials?

The triphenylsiloxy ligand’s electron-withdrawing nature can lower the vanadium center’s electron density, altering redox potentials. Density functional theory (DFT) calculations and ultraviolet-visible (UV-vis) spectroscopy reveal ligand-to-metal charge transfer (LMCT) bands in the 300–400 nm range. For example, covalent bonding between vanadium and siloxy ligands enhances thermal stability but may reduce carrier mobility in thin films. Comparative studies with analogous phosphine oxide ligands (e.g., triphenylphosphine oxide) show distinct electronic effects due to differences in orbital hybridization (e.g., 4f-orbital participation in lanthanide complexes) .

Methodological: What strategies mitigate vanadium leaching in supported this compound catalysts?

Leaching is minimized by optimizing support interactions. For example, covalent grafting of vanadia onto SiO₂ via siloxane linkages improves stability compared to physisorbed counterparts. Acidic supports (e.g., Al₂O₃) enhance metal-ligand binding but may reduce activity. Accelerated aging tests in aqueous media, coupled with inductively coupled plasma mass spectrometry (ICP-MS), quantify leaching rates. Surface passivation with hydrophobic ligands (e.g., alkylsilanes) further reduces hydrolysis .

Methodological: How can researchers design experiments to isolate the effects of vanadium oxidation state vs. ligand coordination in catalytic cycles?

Controlled synthesis of model compounds (e.g., V³⁺ vs. V⁵⁺ with identical ligands) paired with kinetic isotope effect (KIE) studies can decouple electronic and geometric factors. For methanol oxidation, deuterated substrates (CH₃OD vs. CD₃OH) differentiate C–H activation steps (oxidation-state-dependent) from ligand-assisted pathways. Electrochemical titration (e.g., using ferrocene/ferrocenium) quantifies electron-transfer rates independent of ligand effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.